molecular formula C10H11N3O2 B13003292 Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No.: B13003292
M. Wt: 205.21 g/mol
InChI Key: AIDXQSQOXQBOKE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzene ring, with an ethyl ester group at the 6-position and a methyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized as a corrosion inhibitor in various industrial applications, including the protection of metals and alloys.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert specific effects.

Comparison with Similar Compounds

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate can be compared with other benzotriazole derivatives:

    1H-benzo[d][1,2,3]triazole: Lacks the ethyl ester and methyl groups, leading to different chemical and biological properties.

    5-Methyl-1H-benzotriazole: Similar structure but with a methyl group at a different position, affecting its reactivity and applications.

    1H-indole-3-carboxylate: Contains an indole ring instead of a triazole ring, resulting in distinct biological activities and uses.

Biological Activity

Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate (CAS No. 1221231-03-3) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
  • Structure : The compound features a benzo[d][1,2,3]triazole core which is known for its pharmacological relevance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC₅₀ (µM) Mechanism of Action
MDA-MB-231 (Breast)10.0Induction of apoptosis via caspase activation
HepG2 (Liver)8.5Cell cycle arrest and apoptosis
A549 (Lung)12.0Microtubule destabilization

The compound's ability to induce apoptosis was confirmed through morphological changes and increased caspase-3 activity in treated cells .

The proposed mechanism involves the disruption of microtubule assembly, which is critical for cell division. This microtubule-destabilizing effect leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Studies

A notable study evaluated the effects of this compound on breast cancer cells (MDA-MB-231). The results indicated that:

  • Caspase Activation : Treatment at a concentration of 10 µM resulted in a 50% increase in caspase-3 activity compared to untreated controls.
  • Morphological Changes : Cells exhibited characteristic apoptotic features such as membrane blebbing and nuclear condensation.

In another study focusing on liver cancer cells (HepG2), the compound was shown to induce cell cycle arrest at the G2/M phase, further confirming its potential as an anticancer agent .

Synthesis

This compound can be synthesized through a multi-step process involving the cyclization of appropriate precursors under acidic conditions. The synthesis pathway typically includes:

  • Preparation of the benzo[d][1,2,3]triazole core.
  • Functionalization at the carboxylate position using ethyl chloroformate.
  • Purification through recrystallization or chromatography.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-methylbenzotriazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-8-9(6-7)13(2)12-11-8/h4-6H,3H2,1-2H3

InChI Key

AIDXQSQOXQBOKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=NN2C

Origin of Product

United States

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